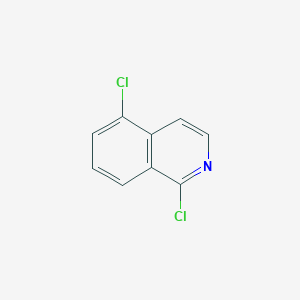

1,5-Dichloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLNCVLTIQMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305466 | |

| Record name | 1,5-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70810-23-0 | |

| Record name | 70810-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dichloroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid isoquinoline scaffold, substituted with two chlorine atoms, provides a versatile platform for the development of novel molecular entities. This guide offers a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, spectroscopic signature, and reactivity. Particular emphasis is placed on its potential as a key intermediate in the synthesis of complex pharmaceutical agents, such as hepatitis C NS3 protease inhibitors. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from structurally related compounds to provide a robust technical resource for researchers in the field.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of halogen substituents, such as chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its distinct substitution pattern, presents a unique set of synthetic opportunities for the exploration of new chemical space in drug discovery programs.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70810-23-0 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂N | [1][3] |

| Molecular Weight | 198.05 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 147 °C | [4] |

| Boiling Point | 327.7 °C at 760 mmHg | [3][4] |

Synthesis of this compound

Conceptual Synthetic Pathways

Two primary conceptual routes for the synthesis of this compound are proposed:

-

From 5-Aminoisoquinoline: A common route to introduce a chlorine atom onto an aromatic ring is through a Sandmeyer reaction. This would involve the diazotization of 5-aminoisoquinoline followed by treatment with a copper(I) chloride solution. Subsequent chlorination at the 1-position, for instance by treatment with a chlorinating agent like phosphoryl chloride, would yield the desired product.

-

From Isoquinoline-N-oxide: The N-oxide functionality can be used to activate the C1 position of the isoquinoline ring towards nucleophilic attack. Chlorination of isoquinoline-N-oxide with an agent like phosphoryl chloride is a known method to produce 1-chloroisoquinoline. If a 5-chloro-isoquinoline-N-oxide precursor is used, this method could potentially yield this compound.

A generalized workflow for a potential synthetic approach is depicted below.

Caption: A plausible synthetic route to this compound.

Generalized Experimental Protocol for Sandmeyer Reaction

The following is a generalized, self-validating protocol for the synthesis of a chloroisoquinoline from an aminoisoquinoline precursor via the Sandmeyer reaction. This protocol would require optimization for the specific synthesis of 5-chloroisoquinoline.

Part A: Diazotization of 5-Aminoisoquinoline

-

Suspend 5-aminoisoquinoline in a suitable aqueous acid (e.g., hydrochloric acid) in a reaction vessel equipped with a stirrer and thermometer.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred aminoisoquinoline suspension, maintaining the temperature between 0 °C and 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid, warming gently to dissolve.

-

Cool the copper(I) chloride solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Heat the mixture to ensure complete decomposition of any remaining diazonium salt.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the isoquinoline ring. A predicted ¹H NMR data table is presented below.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.5 | d | ~5.5 |

| H-4 | ~7.6 | d | ~5.5 |

| H-6 | ~7.7 | t | ~7.8 |

| H-7 | ~7.5 | d | ~7.8 |

| H-8 | ~8.0 | d | ~7.8 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine signals for the nine carbon atoms of the isoquinoline ring. The carbons attached to the chlorine atoms (C-1 and C-5) are expected to be significantly influenced, and their chemical shifts can be predicted based on additive rules for chloro-substituents on aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands typical for an aromatic heterocyclic system and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1620-1580 | C=C and C=N stretching (ring vibrations) |

| 1500-1400 | C=C stretching (ring vibrations) |

| 850-750 | C-H out-of-plane bending |

| 800-600 | C-Cl stretching |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M⁺ peak will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of the isoquinoline ring and the two chlorine substituents. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the C-1 position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-1 position is expected to be significantly more reactive towards nucleophilic displacement than the chlorine atom at the C-5 position. This is due to the activation of the C-1 position by the adjacent nitrogen atom, which can stabilize the intermediate Meisenheimer complex formed during the substitution reaction. The chlorine at the C-5 position is on the carbocyclic ring and is therefore less activated towards nucleophilic attack.

This differential reactivity allows for the selective functionalization of the C-1 position with a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Caption: Regioselective nucleophilic substitution at the C-1 position.

Applications in Drug Development

The primary reported application of this compound is as a key building block in the synthesis of oral tripeptidic acylsulfonamide NS3 protease inhibitors for the treatment of hepatitis C.[4] The ability to selectively functionalize the C-1 position allows for the introduction of various side chains and pharmacophores, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer is not widely published, its chemical properties can be reliably predicted based on the established chemistry of isoquinolines and halogenated aromatic systems. The differential reactivity of its two chlorine atoms makes it a particularly attractive intermediate for the regioselective synthesis of complex molecules. This guide provides a foundational understanding of the key chemical properties of this compound to aid researchers in its application for the development of novel chemical entities.

References

An In-Depth Technical Guide to 1,5-Dichloroisoquinoline (CAS No. 70810-23-0) for Medicinal Chemistry and Drug Development

This guide provides a comprehensive technical overview of 1,5-dichloroisoquinoline, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights to empower your research endeavors.

Introduction: The Strategic Importance of the Dichloroisoquinoline Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. The introduction of two chlorine atoms at the 1 and 5 positions of the isoquinoline ring system creates a versatile scaffold with distinct electronic properties and multiple points for chemical elaboration. This compound serves as a crucial starting material for the synthesis of a diverse array of functionalized isoquinolines, which have shown promise as kinase inhibitors and anticancer agents.[1][2] The differential reactivity of the two chlorine atoms allows for selective and sequential functionalization, making it a highly valuable tool in the design and synthesis of complex molecular architectures for drug discovery.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70810-23-0 | [4] |

| Molecular Formula | C₉H₅Cl₂N | [4] |

| Molecular Weight | 198.05 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling constants of the five aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the isoquinoline ring.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons bearing the chlorine atoms (C1 and C5) are expected to be deshielded and appear at a lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually found in the 1000-1100 cm⁻¹ and 600-800 cm⁻¹ regions).[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 198.05. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed in a predictable ratio, confirming the presence of two chlorine atoms in the molecule.[8] Fragmentation patterns would likely involve the loss of chlorine atoms and potentially the elimination of HCN or related fragments.[3]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available precursor, culminating in a Sandmeyer reaction. A key intermediate for this synthesis is 5-amino-1-chloroisoquinoline.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

-

Synthesis of 5-Amino-1-chloroisoquinoline: This intermediate can be prepared from 1-chloro-5-nitroisoquinoline via reduction of the nitro group.

-

Sandmeyer Reaction: Diazotization of 5-amino-1-chloroisoquinoline followed by treatment with a chloride source in the presence of a copper(I) catalyst yields the target this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electrophilic Substitution of 1,5-Dichloroisoquinoline: Regioselectivity, Mechanisms, and Synthetic Protocols

Abstract: The 1,5-dichloroisoquinoline scaffold presents a unique challenge in synthetic chemistry due to the competing electronic effects of the heterocyclic nitrogen atom and two deactivating, yet directing, chloro substituents. This technical guide provides an in-depth analysis of the principles governing electrophilic aromatic substitution on this substrate. By dissecting the foundational reactivity of the isoquinoline nucleus and the nuanced influence of halogen substituents, we offer a predictive framework for determining regiochemical outcomes. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering mechanistic insights and robust, adaptable synthetic protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Section 1: Foundational Principles of Isoquinoline Reactivity

The Electronic Landscape of the Isoquinoline Nucleus

The isoquinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The reactivity of this nucleus towards electrophiles is dictated by the electron-withdrawing nature of the sp²-hybridized nitrogen atom. This nitrogen deactivates the entire molecule, but its effect is most pronounced on the heterocyclic (pyridine) ring. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, which possesses a higher electron density.[1][2]

In an unsubstituted isoquinoline molecule, electrophilic attack occurs predominantly at the C-5 and C-8 positions.[3][4] This preference can be rationalized by examining the stability of the cationic Wheland intermediates formed during the reaction. Attack at C-5 or C-8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring, leading to more stable intermediates compared to those formed from attack at C-6 or C-7.[1]

The Dual Nature of Halogen Substituents

Chlorine, like other halogens, exerts a dual electronic effect on an aromatic ring. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by reducing the overall electron density.[5]

Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system through resonance (+R effect).[6] This resonance effect increases the electron density at the positions ortho and para to the substituent. While the deactivating -I effect is stronger than the activating +R effect, the +R effect is what governs the orientation of the incoming electrophile.[6][7] Therefore, chlorine is a deactivating but ortho, para-directing group.

Predictive Analysis of Regioselectivity in this compound

In this compound, these foundational principles converge to create a distinct reactivity pattern:

-

The C-1 Chlorine: Located on the already electron-deficient pyridine ring, this chlorine atom further deactivates the heterocyclic portion of the molecule, making it highly resistant to electrophilic attack. Its primary role is electronic deactivation of the entire system. Nucleophilic substitution, however, is known to be facile at this position.[8]

-

The C-5 Chlorine: Positioned on the more reactive carbocyclic ring, this chlorine atom is the key director for electrophilic substitution. As an ortho, para-director, it will direct incoming electrophiles to positions C-6 (ortho), C-4 (ortho), and C-8 (para).

-

Combined Directing Effects:

-

Attack at C-8: This position is favored by two factors: it is the para position relative to the C-5 chloro substituent and it is one of the intrinsically favored positions for substitution on the isoquinoline nucleus.

-

Attack at C-6: This position is ortho to the C-5 chloro group and is therefore activated by its +R effect.

-

Attack at C-4: While ortho to the C-5 chlorine, this position is on the highly deactivated pyridine ring and is alpha to the nitrogen, making electrophilic attack extremely unlikely.

-

Attack at C-7: This position is meta to the C-5 chlorine and is therefore the most deactivated position on the carbocyclic ring.

-

Caption: Predicted reactivity of this compound.

Section 2: Key Electrophilic Substitution Reactions

This section outlines the mechanistic considerations and provides exemplary protocols for common electrophilic aromatic substitution reactions. The protocols provided are based on established methodologies for related substrates and should be considered as starting points for optimization.

Nitration

2.1.1 Mechanistic Considerations Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich carbocyclic ring of this compound. The subsequent stability of the sigma complex dictates the regioselectivity. Attack at C-8 results in a more stable intermediate, as the positive charge is effectively delocalized without being placed on the carbon atom (C-4a) adjacent to the electron-deficient pyridine ring.

Caption: Workflow for the nitration of this compound.

2.1.2 Predicted Regiochemical Outcome The major product is predicted to be 1,5-dichloro-8-nitroisoquinoline . A minor amount of 1,5-dichloro-6-nitroisoquinoline may also be formed.

2.1.3 Exemplary Synthetic Protocol: Nitration

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 20 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.

-

Reagent Addition: Slowly add 1.0 g of this compound to the cold, stirred sulfuric acid. Ensure the temperature remains below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid (70%) to 3.0 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the isoquinoline solution over 30 minutes, maintaining the reaction temperature between 0-5°C.

-

Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product. Recrystallization from a suitable solvent such as ethanol or purification by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) will be necessary to separate the C-8 and C-6 isomers.

2.1.4 Data Summary: Nitration

| Parameter | Description |

|---|---|

| Reagents | This compound, Conc. HNO₃, Conc. H₂SO₄ |

| Conditions | 0°C to room temperature, 3 hours |

| Predicted Major Product | 1,5-Dichloro-8-nitroisoquinoline |

| Potential Minor Product | 1,5-Dichloro-6-nitroisoquinoline |

| Potential Side Reactions | Dinitration under harsh conditions, oxidation. |

Halogenation (Bromination)

2.2.1 Mechanistic Considerations Direct bromination of a deactivated aromatic ring requires a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond and generate a potent electrophile. The mechanism follows the same pattern as nitration, with the electrophilic bromine attacking the carbocyclic ring, preferentially at the C-8 position.

2.2.2 Predicted Regiochemical Outcome The major product is predicted to be 8-bromo-1,5-dichloroisoquinoline .

2.2.3 Exemplary Synthetic Protocol: Bromination

-

Setup: To a dry, three-necked flask fitted with a dropping funnel, condenser, and magnetic stirrer, add 1.0 g of this compound and 20 mL of a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst: Add 0.1 g of anhydrous iron(III) bromide (FeBr₃) to the suspension.

-

Reagent Addition: From the dropping funnel, add a solution of 0.85 g (0.27 mL) of bromine in 5 mL of the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the bromine color and the evolution of HBr gas (which can be tested with moist litmus paper at the condenser outlet). The reaction may require gentle heating (40-50°C) to proceed to completion.

-

Work-up: Once the reaction is complete, cool the mixture and slowly add 20 mL of a 10% aqueous sodium bisulfite solution to quench any unreacted bromine.

-

Extraction: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation & Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

2.2.4 Data Summary: Bromination

| Parameter | Description |

|---|---|

| Reagents | This compound, Br₂, FeBr₃ |

| Conditions | Room temperature to 50°C, inert solvent |

| Predicted Major Product | 8-Bromo-1,5-dichloroisoquinoline |

| Potential Minor Product | 6-Bromo-1,5-dichloroisoquinoline |

| Potential Side Reactions | Polybromination if excess bromine is used. |

Friedel-Crafts Acylation

2.3.1 Mechanistic Considerations & Challenges Friedel-Crafts reactions on nitrogen-containing heterocycles like isoquinoline are notoriously difficult.[9] The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10] This coordination has two detrimental effects:

-

It forms a complex that is highly deactivating, making the ring even less nucleophilic.

-

It consumes the catalyst, often requiring more than stoichiometric amounts.

Despite these challenges, acylation can sometimes be achieved under specific conditions. The electrophile is an acylium ion (R-C≡O⁺), generated from an acyl chloride or anhydride and the Lewis acid.[11] If the reaction proceeds, substitution is still expected at the C-8 position.

2.3.2 Predicted Regiochemical Outcome If successful, the major product would be 1-(1,5-dichloroisoquinolin-8-yl)ethan-1-one (for acetylation). However, the reaction may fail or give very low yields.

2.3.3 Exemplary Synthetic Protocol: Acetylation

-

Complexation (Optional but Recommended): In a dry flask under an inert atmosphere (N₂), suspend 1.0 g of this compound in 20 mL of dry nitrobenzene or 1,2-dichloroethane.

-

Catalyst Addition: Add 2.7 g (~3 molar equivalents) of anhydrous aluminum chloride (AlCl₃) in portions, keeping the temperature below 10°C. Stir for 30 minutes to allow for complex formation.

-

Acylating Agent: Add 0.8 mL (~1.5 molar equivalents) of acetyl chloride dropwise.

-

Reaction: Slowly heat the reaction mixture to 60-70°C and maintain for several hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated HCl.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane. Wash the organic phase with water, 10% sodium bicarbonate solution, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue using column chromatography.

2.3.4 Data Summary: Friedel-Crafts Acylation

| Parameter | Description |

|---|---|

| Reagents | This compound, Acetyl Chloride, AlCl₃ (excess) |

| Conditions | Elevated temperature (60-70°C), inert solvent |

| Predicted Major Product | 1-(1,5-Dichloroisoquinolin-8-yl)ethan-1-one |

| Potential Minor Product | 1-(1,5-Dichloroisoquinolin-6-yl)ethan-1-one |

| Challenges | Strong deactivation by N-AlCl₃ complexation, low yields are common. |

Section 3: Conclusion

The electrophilic substitution of this compound is governed by a predictable, albeit challenging, set of electronic principles. The inherent reactivity of the isoquinoline core, combined with the ortho, para-directing nature of the C-5 chloro substituent, overwhelmingly favors substitution at the C-8 position. The C-1 chlorine and the heterocyclic nitrogen atom serve primarily to deactivate the molecule, necessitating robust reaction conditions. For drug development professionals and synthetic chemists, understanding this regiochemical preference is paramount for the rational design of synthetic routes involving this important heterocyclic scaffold. While Friedel-Crafts reactions present significant hurdles due to catalyst complexation, standard nitration and halogenation procedures, with appropriate optimization, should provide a reliable pathway to C-8 functionalized derivatives.

Section 4: References

-

Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Online] Available at: --INVALID-LINK--

-

ResearchGate. Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. [Online] Available at: --INVALID-LINK--

-

Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Online] 2017-11-21. Available at: --INVALID-LINK--

-

Toppr. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. [Online] 2023-07-29. Available at: --INVALID-LINK--

-

SlideShare. Preparation and Properties of Isoquinoline. [Online] Available at: --INVALID-LINK--

-

Química Organica.org. quinoline and isoquinoline theory. [Online] Available at: --INVALID-LINK--

-

YouTube. Reactivity of Isoquinoline. [Online] 2020-10-28. Available at: --INVALID-LINK--

-

Journal of the Chemical Society, Perkin Transactions 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. [Online] Available at: --INVALID-LINK--

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online] Available at: --INVALID-LINK--

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Online] Available at: --INVALID-LINK--

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Online] 2022-04-20. Available at: --INVALID-LINK--

-

Science of Synthesis. Product Class 5: Isoquinolines. [Online] Available at: --INVALID-LINK--

-

Wikipedia. Friedel–Crafts reaction. [Online] Available at: --INVALID-LINK--

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Online] 2025-08-09. Available at: --INVALID-LINK--

-

Benchchem. Identifying and characterizing unexpected products in reactions of 5-Bromo-2,3-dichloroquinoxaline. [Online] Available at: --INVALID-LINK--

-

PubChem. 1,3-Dichloroisoquinoline. [Online] Available at: --INVALID-LINK--

-

Benchchem. Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. [Online] Available at: --INVALID-LINK--

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: --INVALID-LINK--

-

Harvard University. Friedel-Crafts Acylation.doc. [Online] Available at: --INVALID-LINK--

-

Sigma-Aldrich. Friedel–Crafts Acylation. [Online] Available at: --INVALID-LINK--

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Online] Available at: --INVALID-LINK--

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Online] Available at: --INVALID-LINK--

References

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. Quinoline and Isoquinoline [quimicaorganica.org]

- 3. uop.edu.pk [uop.edu.pk]

- 4. youtube.com [youtube.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. byjus.com [byjus.com]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

An In-depth Technical Guide to Nucleophilic Substitution on 1,5-Dichloroisoquinoline

Foreword for the Modern Drug Discovery Professional

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Among the various substituted isoquinolines, those derived from 1,5-dichloroisoquinoline offer a particularly versatile platform for the synthesis of novel therapeutic agents. The two chlorine atoms at positions C1 and C5 serve as reactive handles that can be selectively functionalized to explore the chemical space around the isoquinoline core, enabling the fine-tuning of a molecule's biological activity.

This guide provides an in-depth exploration of nucleophilic substitution reactions on this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles that govern the regioselectivity of these transformations. As a Senior Application Scientist, it is my experience that a fundamental understanding of the "why" behind a reaction's outcome is paramount for successful and efficient drug development. We will examine the factors that allow for selective substitution at either the C1 or C5 position, and provide practical, field-proven protocols for achieving these transformations. Furthermore, we will explore powerful palladium-catalyzed cross-coupling reactions as modern alternatives for the targeted functionalization of this important heterocyclic building block.

The Underlying Chemistry: Mechanism and Regioselectivity of SNAr on this compound

The primary mechanism for nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction proceeds via a two-step addition-elimination mechanism.[6][7] In the first, rate-determining step, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the initial nucleophilic attack—that is, whether the nucleophile adds to C1 or C5—is governed by the relative electrophilicity of these two positions. The isoquinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is most pronounced at the positions alpha (C1) and gamma (C3) to the nitrogen. Consequently, the C1 position in this compound is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position.

The stability of the resulting Meisenheimer complex further reinforces this preference. Attack at C1 allows the negative charge to be delocalized onto the electronegative nitrogen atom, a highly stabilizing interaction. In contrast, attack at C5 does not permit such direct delocalization onto the ring nitrogen. This energetic preference for C1 attack is the key to achieving selective mono-substitution under controlled conditions.

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375) [np-mrd.org]

- 3. ias.ac.in [ias.ac.in]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,5-Dichloroisoquinoline: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1,5-dichloroisoquinoline. In the absence of direct experimental data in publicly accessible literature, this document leverages high-fidelity predictive modeling and rigorous comparative analysis with structurally analogous compounds. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Each predicted spectrum is accompanied by a detailed interpretation, grounded in fundamental principles of spectroscopy and substituent effects. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of these spectra, intended to serve as a practical resource for researchers planning to synthesize or characterize this compound. The synthesis of predictive data with empirical knowledge from related molecules offers a robust framework for the identification and structural verification of this compound in a research and drug development context.

Introduction: The Rationale for a Predictive Approach

This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The isoquinoline scaffold is a well-established pharmacophore, and chloro-substituents can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Accurate spectroscopic data is paramount for the unambiguous structural confirmation of newly synthesized compounds and for quality control.

A thorough search of the scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data for this compound. This guide addresses this information gap by employing a validated, multi-faceted approach. We utilize established in silico prediction algorithms to generate a complete set of spectroscopic data. To anchor these predictions in empirical reality, we conduct a detailed comparative analysis with experimentally determined spectra of closely related monochloro- and dichloroisoquinolines and -quinolines. This dual approach provides a high degree of confidence in the predicted data and its interpretation, offering a valuable resource for any scientist working with this molecule.

Predicted Spectroscopic Data for this compound

The following sections present the predicted spectroscopic data for this compound. These values were generated using a combination of computational models, including those found on NMRDB.org and spectral database comparisons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Coupling Constants (J, Hz) |

| 1 | 152.5 | - | - | - |

| 3 | 144.0 | 8.50 | d | 5.8 |

| 4 | 122.0 | 7.80 | d | 5.8 |

| 4a | 128.0 | - | - | - |

| 5 | 134.0 | - | - | - |

| 6 | 128.5 | 7.75 | d | 8.5 |

| 7 | 129.5 | 7.65 | t | 7.8 |

| 8 | 127.0 | 8.10 | d | 7.5 |

| 8a | 136.0 | - | - | - |

Note: Predictions are based on computational algorithms and should be confirmed by experimental data. Solvent is assumed to be CDCl₃.

Mass Spectrometry (MS)

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 197.05 g/mol |

| Monoisotopic Mass | 196.9799 Da |

| m/z of [M]⁺˙ | 197 (100%), 199 (65%), 201 (10%) |

| m/z of [M+H]⁺ | 198 (100%), 200 (65%), 202 (10%) |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Expected Intensity |

| 3100-3000 | C-H Aromatic Stretch | Medium-Weak |

| 1620-1580 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1550-1450 | C=N Aromatic Ring Stretch | Medium-Strong |

| 1100-1000 | C-Cl Stretch | Strong |

| 850-750 | C-H Aromatic Out-of-Plane Bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Transition Type |

| Hexane / Cyclohexane | ~220, ~270, ~320 | π → π |

| Ethanol / Methanol | ~225, ~275, ~325 | π → π |

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound displays five distinct signals in the aromatic region.

-

Causality of Chemical Shifts: The protons on the pyridine ring (H-3 and H-4) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom. The chlorine at C-1 further deshields the adjacent H-8 and the peri-positioned H-3. The chlorine at C-5 will most significantly deshield the adjacent H-6 and H-4. The proton at H-8 is predicted to be the most downfield-shifted proton of the carbocyclic ring due to the anisotropic effect of the lone pair on the nitrogen and the inductive effect of the C-1 chlorine. The H-3 proton is predicted to be the most deshielded overall, being adjacent to the nitrogen and influenced by the C-1 chloro group.

-

Comparative Analysis: In experimental data for 1-chloroisoquinoline, the H-8 proton resonates around 8.25-8.31 ppm.[1] For 4,7-dichloroquinoline, the proton at the 8-position (analogous to our H-8) is observed at 8.11 ppm.[2][3] This supports the downfield prediction for H-8 in this compound. The coupling between H-3 and H-4 is expected to be a typical ortho coupling for a pyridine-like ring, around 5.8 Hz. The coupling constants for the protons on the benzene ring (H-6, H-7, H-8) are expected to follow a standard ortho and meta coupling pattern.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Expertise in Interpretation: The carbons directly attached to the chlorine atoms (C-1 and C-5) and the nitrogen atom (C-1 and C-3) are expected to show the most significant shifts. The C-1 carbon is predicted to be highly deshielded due to its attachment to both a chlorine and a nitrogen atom. The C-5 carbon is also deshielded by the attached chlorine. The quaternary carbons (C-4a and C-8a) will have their chemical shifts influenced by the fusion of the two rings and the positions of the substituents.

-

Trustworthiness through Comparison: The predicted shifts can be compared with known data. For instance, in 4,7-dichloroquinoline, the carbons attached to chlorine atoms show resonances in the 135-150 ppm range, which is consistent with our predictions for C-1 and C-5.

Mass Spectrum Analysis

The molecular ion peak is the most critical piece of information for confirming the molecular weight.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The ratio of [M]⁺˙ to [M+2]⁺˙ to [M+4]⁺˙ is expected to be approximately 100:65:10, which is a definitive signature for a molecule containing two chlorine atoms.

-

Fragmentation Pathways: The primary fragmentation pathway is likely the loss of a chlorine atom, followed by the loss of HCN from the pyridine ring. This would result in fragment ions at m/z [M-Cl]⁺ and [M-Cl-HCN]⁺. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its major fragments.[4]

IR and UV-Vis Spectra Analysis

-

IR Spectroscopy: The IR spectrum is expected to be dominated by aromatic C-H and C=C/C=N stretching vibrations, as well as a strong C-Cl stretching band. The exact positions of the C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic rings.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of isoquinoline typically shows three main absorption bands corresponding to π → π* transitions. The presence of the two chloro substituents is expected to cause a bathochromic (red) shift of these bands compared to the parent isoquinoline molecule. The choice of solvent can also influence the position of the absorption maxima.[5]

Experimental Methodologies

The following sections provide standardized protocols for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating by including necessary calibration and referencing steps.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a standard pulse sequence (e.g., zg30).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unambiguously.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum correctly.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6]

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

Use an Electron Ionization (EI) source for a hard ionization technique that provides detailed fragmentation, or an Electrospray Ionization (ESI) source for a softer ionization that will likely yield a prominent protonated molecular ion [M+H]⁺.[4]

-

A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is highly recommended to determine the accurate mass and elemental composition.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For tandem mass spectrometry (MS/MS), isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two chlorine atoms.

-

Propose structures for the major fragment ions based on their m/z values.

-

Compare the accurate mass measurement with the theoretical mass for C₉H₅Cl₂N to confirm the elemental formula.

-

Caption: Workflow for mass spectrometric analysis.

IR and UV-Vis Spectroscopy Protocols

-

IR Spectroscopy:

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol).[8] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the spectrum over the UV-Vis range (e.g., 200-800 nm) using a quartz cuvette. A solvent blank should be run first for baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

-

Conclusion

This technical guide provides a robust, predicted spectroscopic profile of this compound, a compound for which experimental data is currently unavailable. By integrating computational predictions with comparative analysis of structurally related molecules, we offer a reliable foundation for the spectroscopic identification and characterization of this molecule. The detailed experimental protocols included herein provide a practical framework for researchers to acquire high-quality data once the compound is synthesized. This work underscores the power of a combined theoretical and comparative approach in modern chemical research, enabling progress even in the absence of established experimental benchmarks.

References

- 1. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]

- 5. N-(2-Aminoethyl)-5-chloro-8-isoquinolinesulfonamide | C11H12ClN3O2S | CID 129236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Chloroisoquinoline(19493-44-8)IR [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,5-Dichloroisoquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,5-dichloroisoquinoline (C₉H₅Cl₂N, MW: 198.05 g/mol ).[1] As a key building block in medicinal chemistry and materials science, understanding its behavior in various organic solvents is critical for researchers, scientists, and drug development professionals. Due to the absence of extensive, publicly available quantitative solubility data for this specific isomer, this document emphasizes the foundational principles of solubility, robust experimental methodologies for its determination, and a predictive framework using theoretical models like Hansen Solubility Parameters (HSP).

Introduction: The Significance of Solubility in a Research Context

This compound is a solid, heterocyclic aromatic compound whose utility in synthesis is fundamentally linked to its solubility.[1] The choice of solvent impacts reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. In drug development, solubility is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough understanding of how this compound interacts with different solvents allows for:

-

Optimization of Reaction Conditions: Ensuring reactants are in the same phase for efficient molecular interaction.

-

Development of Purification Protocols: Selecting appropriate solvent/anti-solvent systems for crystallization.

-

Control over Morphological Properties: Influencing crystal form and size, which is crucial in pharmaceutical applications.

-

Formulation Design: Creating stable and deliverable formulations for preclinical and clinical studies.

Isoquinoline derivatives, as a class, are of significant pharmacological interest, with applications ranging from anticancer to antimalarial agents.[2] The specific substitution pattern of this compound offers unique electronic and steric properties, making its solubility profile a key piece of data for unlocking its full synthetic potential.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is more formally described by thermodynamic models that consider the intermolecular forces between the solute (this compound) and the solvent.

Molecular Structure and Polarity

The this compound molecule consists of a fused benzene and pyridine ring system, making it a benzopyridine.[3] Key structural features influencing its solubility include:

-

Aromatic System: The large, non-polar surface area of the fused rings favors interactions with non-polar and moderately polar solvents through van der Waals forces.

-

Nitrogen Heteroatom: The nitrogen atom introduces a dipole moment and provides a site for hydrogen bond acceptance, contributing to its potential solubility in polar aprotic and, to a lesser extent, protic solvents.

-

Chlorine Substituents: The two electronegative chlorine atoms further increase the molecule's polarity and dipole moment. However, they also increase its molecular volume and contribute to stronger crystal lattice energy, which must be overcome for dissolution to occur.

Based on its structure, this compound is expected to be a sparingly soluble compound in water but should exhibit significant solubility in a range of common organic solvents, similar to its parent compound, isoquinoline.[4][5]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:[6][7]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters, defining a point in "Hansen space." The principle states that substances with closer HSP values (a smaller "distance" in Hansen space) are more likely to be miscible. The distance (Ra) between a solute and a solvent is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. By mapping the HSP of common solvents, researchers can strategically select candidates for solubility trials.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following section provides detailed, self-validating protocols for quantifying the solubility of this compound.

General Experimental Workflow

The process of determining solubility follows a consistent logical flow, regardless of the specific quantification method used.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This is a fundamental and direct method for determining solubility.

Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Saturation: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium saturation.

-

Sampling: After equilibration, stop the agitation and allow the vials to stand at the constant temperature until the excess solid has settled.

-

Isolation: Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Transfer it to a pre-weighed, dry vial.

-

Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures complete evaporation without sublimation of the solute.

-

Quantification: Once the vial is completely dry and has returned to room temperature, weigh it again. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Express the solubility in the desired units (e.g., mg/mL or g/100 mL).

UV-Vis Spectrophotometric Method

This method is ideal for lower solubilities and requires smaller sample volumes but necessitates that the compound has a chromophore, which this compound does.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.

-

Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Sampling and Dilution: Withdraw a small, precise volume of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. Dilute the filtered solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Illustrative Solubility Profile and Data Interpretation

While specific experimental data is not available, a predicted solubility profile can be constructed based on the principles of solvent polarity and HSP. This table is for illustrative purposes only and is designed to guide experimental work. The actual values must be determined empirically.

Table 1: Predicted Qualitative and Illustrative Quantitative Solubility of this compound at 25°C

| Solvent Category | Solvent | Relative Polarity | Predicted Qualitative Solubility | Illustrative Solubility ( g/100 mL) |

| Polar Protic | Methanol | 0.762 | Moderately Soluble | 1.5 - 5.0 |

| Ethanol | 0.654 | Moderately Soluble | 1.0 - 4.0 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Very Soluble | > 10 |

| Dichloromethane (DCM) | 0.309 | Very Soluble | > 10 | |

| Acetone | 0.355 | Soluble | 5.0 - 10.0 | |

| Ethyl Acetate | 0.228 | Soluble | 4.0 - 8.0 | |

| Non-Polar | Toluene | 0.099 | Moderately Soluble | 1.0 - 3.0 |

| Hexane | 0.009 | Sparingly Soluble | < 0.5 | |

| Aqueous | Water | 1.000 | Insoluble | < 0.01 |

Relative polarity values are from Reichardt's dye scale.[9]

Interpretation of Expected Results:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DCM are excellent at solvating polar molecules without having strong hydrogen-bonding networks that need to be disrupted. The dipole moment of this compound will interact favorably with these solvents.

-

Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as hydrogen bond donors to the nitrogen atom of the isoquinoline ring. However, the energy required to break the solvent's own hydrogen-bonding network may limit solubility compared to polar aprotic solvents.

-

Limited Solubility in Non-Polar Solvents: While the aromatic core has non-polar character, the significant dipole moment from the nitrogen and chlorine atoms will limit its affinity for highly non-polar solvents like hexane.

-

Insolubility in Water: The large, hydrophobic aromatic structure will dominate, leading to very poor solubility in water, as is common for many nitrogen heterocycles.[5]

Practical Applications in a Laboratory Setting

Workflow for Solvent Selection in Synthesis

The following diagram outlines a logical process for selecting an appropriate reaction solvent based on solubility considerations.

Caption: Decision workflow for reaction solvent selection.

Crystallization Protocol Design

A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Screening: Use the determined solubility data to identify a solvent in which this compound has moderate solubility (e.g., ethanol or toluene).

-

Procedure: Dissolve the crude compound in a minimum amount of the chosen solvent at its boiling point.

-

Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath.

-

Isolation: Collect the resulting crystals by filtration.

-

Anti-Solvent Strategy: If a single solvent is not effective, an anti-solvent (one in which the compound is insoluble, e.g., hexane or water) can be slowly added to a saturated solution of the compound in a good solvent (e.g., acetone or DCM) to induce precipitation.

Conclusion

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Reagents & Solvents [chem.rochester.edu]

Foreword: The Strategic Imperative for Computational Scaffolding

An In-Depth Technical Guide to the Theoretical Analysis of 1,5-Dichloroisoquinoline

In modern drug discovery, the isoquinoline scaffold represents a "privileged structure," a framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The subject of this guide, this compound, is a halogenated derivative offering unique electronic properties and synthetic handles for further functionalization. Before committing to costly and time-consuming synthesis and in vitro screening, a robust theoretical and computational analysis is not merely a preliminary step but a strategic imperative. It allows us to predict molecular behavior, rationalize structure-activity relationships (SAR), and prioritize candidates with the highest probability of success.

This guide eschews a simplistic, linear protocol. Instead, it presents an integrated computational workflow, demonstrating how different theoretical methods synergize to build a comprehensive molecular profile of this compound. We will proceed from the fundamental quantum mechanical characterization of the isolated molecule to its interaction with a representative biological target, mirroring the logical progression of a drug discovery pipeline.

Part 1: Quantum Chemical Blueprint - Density Functional Theory (DFT) Analysis

Expertise & Causality: To understand how this compound will behave, we must first understand its intrinsic electronic and structural properties. Density Functional Theory (DFT) is the computational method of choice for this task, offering a superior balance of accuracy and computational efficiency compared to older ab initio methods like Hartree-Fock or more computationally expensive methods like coupled cluster theory. We specifically employ the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electron correlation effects crucial for aromatic systems.[5] The 6-311G(d,p) basis set is selected to provide sufficient flexibility for the valence electrons and includes polarization functions (d,p) to accurately model the non-spherical electron distribution in bonded atoms, which is critical for the chlorinated aromatic system.[5]

Workflow for Structural and Electronic Characterization

The following diagram outlines the logical flow for obtaining and validating the fundamental properties of the this compound molecule using DFT.

Caption: Workflow for DFT-based structural and electronic analysis.

Protocol 1: DFT Geometry Optimization and Electronic Analysis

-

Structure Preparation: Draw the 2D structure of this compound in a molecular editor and generate an initial 3D conformation.

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type as Opt Freq (Optimization and Frequency), the method as B3LYP, and the basis set as 6-311G(d,p).

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Validation (Trustworthiness): Upon completion, inspect the output file. The key to a self-validating protocol is the frequency calculation. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the optimization must be restarted from a perturbed geometry.

-

Data Extraction:

-

From the optimized coordinates, measure key bond lengths and angles.

-

From the frequency calculation, extract the predicted vibrational frequencies for IR spectrum simulation.

-

From the final single-point energy calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

-

Quantitative Data: Predicted Molecular Properties

The following tables summarize the key quantitative outputs from the DFT calculations.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-Cl | ~1.74 Å |

| C5-Cl | ~1.73 Å | |

| C1-N2 | ~1.31 Å | |

| N2-C3 | ~1.37 Å | |

| Bond Angle | Cl-C1-N2 | ~116.5° |

| Cl-C5-C6 | ~120.1° |

| Dihedral Angle | C4a-C8a-C1-N2 | ~0.0° (Planar) |

Table 2: Key Electronic Descriptors

| Descriptor | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.98 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.87 | Chemical reactivity and stability |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[5] This value serves as a crucial descriptor in Quantitative Structure-Activity Relationship (QSAR) studies.[7]

Part 2: Simulating Biological Interactions - Molecular Docking

Expertise & Causality: The ultimate goal for a molecule like this compound in a drug development context is to interact with a specific biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[8] The choice of target is critical; isoquinoline derivatives are known inhibitors of enzymes like reverse transcriptase and cyclooxygenase (COX).[8][9] For this guide, we will use a generic kinase as a representative target, as kinases are a common target class for heterocyclic inhibitors. The docking process simulates the ligand exploring the binding site and ranks the resulting poses using a scoring function, which estimates the binding free energy.

Workflow for Predicting Ligand-Receptor Interactions

This diagram illustrates the necessary steps to prepare the ligand and receptor and analyze the resulting binding poses.

Caption: Standard workflow for a molecular docking experiment.

Protocol 2: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Schrödinger Maestro, remove water molecules, ions, and any co-crystallized ligands.[5]

-

Add polar hydrogen atoms and assign Kollman charges to the protein atoms. Save the file in the required .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized .log or .mol2 file of this compound as the starting point for maximum geometric accuracy.

-

Use AutoDock Tools to compute Gasteiger charges and define the rotatable bonds. Save the prepared ligand as a .pdbqt file.[5]

-

-

Grid Box Definition: Define the search space for the docking by creating a grid box that encompasses the known active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or from literature data.

-

Execution: Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as inputs.

-

Analysis (Trustworthiness): The primary output is a set of binding poses ranked by their binding affinity (in kcal/mol). A trustworthy result is indicated by a cluster of low-energy poses with similar conformations. The top-ranked pose is then visualized and analyzed for plausible intermolecular interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) with key active site residues.[10]

Quantitative Data: Predicted Binding Affinity

Table 3: Sample Molecular Docking Results against a Kinase Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.2 | LYS-7, GLU-9 | H-Bond (with N2) |

| ILE-18, VAL-14 | Hydrophobic |

| | | PHE-15 | π-π Stacking |

Note: These are representative results. Actual values depend on the specific protein target. A more negative binding affinity suggests a stronger, more favorable interaction.[10]

Part 3: Bridging Theory and Reality - Spectroscopic Signature Analysis

Expertise & Causality: While DFT and docking provide predictive insights, their models must be validated against experimental reality. One of the most powerful applications of DFT is the prediction of spectroscopic properties, which can be directly compared to data from laboratory instruments like NMR, IR, and UV-Vis spectrometers.[11][12] This comparison serves as a crucial validation of the computed electronic structure and geometry. A close match between the theoretical and experimental spectra provides high confidence in the accuracy of the computational model.

Protocol 3: Correlating Theoretical and Experimental Spectra

-

Theoretical Spectrum Generation:

-

IR: Use the vibrational frequencies and intensities from the DFT Freq calculation to plot the theoretical IR spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and basis set limitations.

-

NMR: Use the Gauge-Invariant Atomic Orbital (GIAO) method in a DFT calculation to predict the isotropic shielding values for ¹H and ¹³C nuclei.[13] These are then converted to chemical shifts (ppm) by referencing them against a standard (e.g., TMS) calculated at the same level of theory.

-

UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values in a UV-Vis spectrum.[12][14]

-

-

Experimental Data Acquisition: Synthesize or procure a sample of this compound and acquire its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra.

-

Comparative Analysis: Overlay or tabulate the theoretical and experimental spectral data. Analyze key features:

-

In IR, compare the positions of major peaks like C-Cl stretches, C=N stretches, and aromatic C-H bends.

-

In NMR, compare the predicted chemical shifts and coupling patterns with the experimental spectrum.

-

In UV-Vis, compare the calculated λ_max with the observed absorption maxima.

-

Quantitative Data: Spectroscopic Correlation

Table 4: Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Key Feature | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR | C=N Stretch | ~1655 cm⁻¹ | ~1640 cm⁻¹ |

| C-Cl Stretch | ~750 cm⁻¹ | ~745 cm⁻¹ | |

| ¹H NMR | H3 Proton | ~8.1 ppm | ~8.0 ppm |

| H8 Proton | ~7.9 ppm | ~7.8 ppm |

| UV-Vis | π → π* Transition | ~315 nm | ~312 nm |

A strong correlation, as exemplified in the table, validates the DFT model, thereby increasing confidence in all other derived theoretical data, including the geometric parameters and the structure used for molecular docking.

Conclusion

The theoretical analysis of this compound is a multi-faceted process where quantum mechanics, molecular simulation, and spectroscopic prediction converge. By following an integrated workflow, researchers can establish a robust, self-validating computational model of the molecule. This model provides a deep understanding of its structure, reactivity, and potential for biological interaction, serving as an invaluable tool for guiding synthetic efforts and accelerating the drug discovery process.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 13. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

The Enigmatic Intermediate: A Technical Guide to 1,5-Dichloroisoquinoline for the Modern Researcher

Introduction: Unveiling a Versatile Scaffold